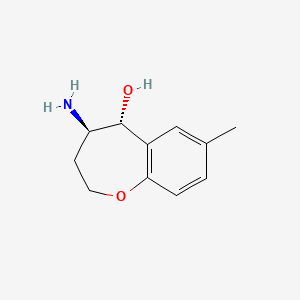
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral organic compound with a unique structure that includes a benzoxepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 4-aminobutanol.
Formation of the Benzoxepin Ring: The key step involves the formation of the benzoxepin ring through a cyclization reaction. This can be achieved using a Lewis acid catalyst under controlled temperature conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the desired (4R,5R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or alkylated derivatives.
Aplicaciones Científicas De Investigación
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but different functional groups.
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal: A compound with multiple hydroxyl groups and a different ring system.
Uniqueness
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific benzoxepin ring structure and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
32988-10-6 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C11H15NO2/c1-7-2-3-10-8(6-7)11(13)9(12)4-5-14-10/h2-3,6,9,11,13H,4-5,12H2,1H3/t9-,11-/m1/s1 |
Clave InChI |
ZGNVTNRACNXYEB-MWLCHTKSSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)OCC[C@H]([C@@H]2O)N |
SMILES canónico |
CC1=CC2=C(C=C1)OCCC(C2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


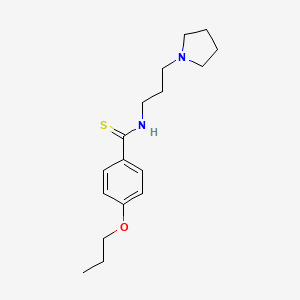
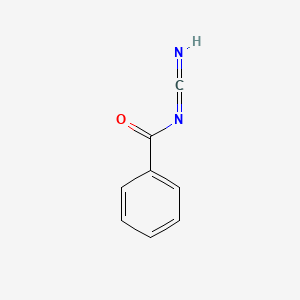



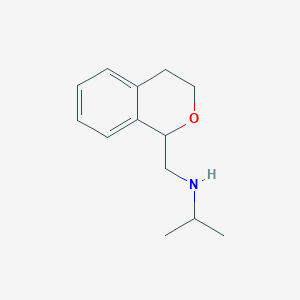
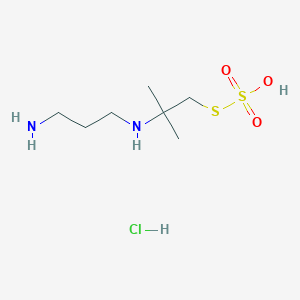


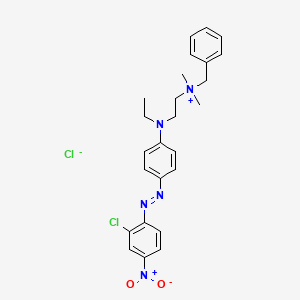

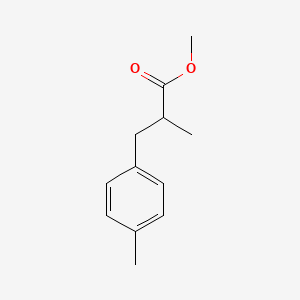
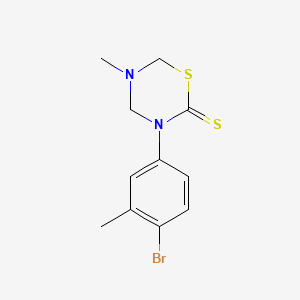
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
